Apigenin 7-O-methylglucuronide

Description

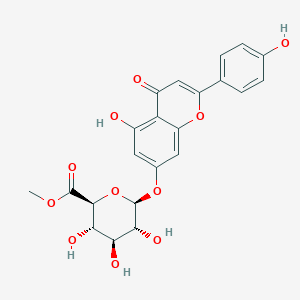

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIWCKZQFBXIR-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Apigenin 7-O-methylglucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin 7-O-methylglucuronide is a naturally occurring flavonoid and a metabolite of apigenin, a compound widely distributed in the plant kingdom.[1] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside structured data tables for quantitative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone.[1] It is a derivative of apigenin, where a methylglucuronide moiety is attached at the 7-hydroxyl position. This modification can influence the compound's solubility, bioavailability, and pharmacological activity. Found in various plants, including those of the Origanum, Dodecadenia, and Erigeron genera, this compound has garnered interest for its potential therapeutic applications, notably in bone regeneration and as an anti-inflammatory agent.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₁₁ | [2] |

| Molecular Weight | 460.4 g/mol | [2] |

| IUPAC Name | methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | [2] |

| CAS Number | 53538-13-9 | [1][2] |

| SMILES | COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | [2] |

| XLogP3-AA | 1.4 | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 11 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 460.10056145 Da | [2] |

| Topological Polar Surface Area | 172 Ų | [2] |

Biological Activities and Quantitative Data

This compound and its close analogs exhibit a range of biological activities. The available quantitative data for these related compounds are summarized below, providing an insight into the potential potency of this compound.

Anti-Inflammatory Activity

| Compound | Assay | Target | Activity | Source |

| Apigenin-7-O-glucuronide | Inhibition of NO release | Lipopolysaccharide-activated macrophages | 30.7% inhibition at 1 µg/mL; 97.1% inhibition at 10 µg/mL | [3] |

| Apigenin-7-O-glucuronide | Inhibition of TNF-α release | Lipopolysaccharide-activated macrophages | 26.2% inhibition at 5 µg/mL; 83.8% inhibition at 10 µg/mL | [3] |

| Apigenin-7-O-glucuronide | MMP Inhibition | MMP-3 | IC50: 12.87 µM | [3][4] |

| Apigenin-7-O-glucuronide | MMP Inhibition | MMP-8 | IC50: 22.39 µM | [3][4] |

| Apigenin-7-O-glucuronide | MMP Inhibition | MMP-9 | IC50: 17.52 µM | [3][4] |

| Apigenin-7-O-glucuronide | MMP Inhibition | MMP-13 | IC50: 0.27 µM | [3][4] |

Collagen Synthesis

This compound has been shown to normalize collagen synthesis in fibroblasts from patients with osteogenesis imperfecta (OI) type I.[5]

| Compound | Concentration | Effect | Cell Type | Source |

| This compound | 30 µM | Significantly induced type I collagen synthesis | OI Fibroblasts | [5] |

Mechanisms of Action & Signaling Pathways

Anti-Inflammatory Signaling

Apigenin-7-O-β-D-glucuronide exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the release of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] This is achieved through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]

Caption: Proposed anti-inflammatory mechanism of this compound.

Stimulation of Collagen Synthesis

The parent compound, apigenin, has been demonstrated to stimulate the synthesis of type I and type III collagen in dermal fibroblasts through the activation of the Smad2/3 signaling pathway. It is plausible that this compound exerts its collagen-promoting effects through a similar mechanism, potentially involving β1-integrin signaling as previously suggested in the context of osteogenesis imperfecta.[5]

Caption: Putative signaling pathway for collagen synthesis stimulation.

Experimental Protocols

Isolation of this compound Analog from Manilkara zapota

The following protocol is adapted from the isolation of Apigenin-7-O-β-D-glucuronide methyl ester and can serve as a basis for the isolation of this compound from plant sources.[8]

Caption: General workflow for flavonoid isolation from plant material.

Methodology:

-

Extraction: Dried and powdered plant material is subjected to solvent extraction, for instance, with ethyl acetate.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, such as hexane-methanol, is used to separate compounds based on polarity.

-

Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Bioassay-guided Fractionation: Fractions are screened for a specific biological activity (e.g., anti-inflammatory) to identify the active fractions.

-

Purification: The active fraction is further purified using techniques like High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

In Vitro Anti-Inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10]

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a suitable density.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite and Cytokine Measurement: The supernatant is collected to measure the concentration of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines like TNF-α and PGE2 (using ELISA kits).

-

Cell Viability: An MTT assay is performed on the remaining cells to assess the cytotoxicity of the compound.

Collagen Synthesis Assay in Fibroblasts

This protocol outlines a method to assess the effect of this compound on collagen synthesis in fibroblast cell cultures.[11][12]

Methodology:

-

Cell Culture and Seeding: Human dermal fibroblasts (HDFs) or NIH-3T3 fibroblasts are cultured and seeded in multi-well plates.[11]

-

Treatment: Cells are treated with different concentrations of this compound.

-

Collagen Quantification: After a defined incubation period (e.g., 24-72 hours), the amount of collagen produced can be quantified using several methods:[11]

-

Sirius Red Assay: This colorimetric assay relies on the specific binding of the Sirius Red dye to collagen fibers.[11]

-

Hydroxyproline Assay: As hydroxyproline is an amino acid largely specific to collagen, its quantification in cell lysates or culture medium provides a measure of total collagen content.[11]

-

Western Blotting: Specific antibodies against type I and type III collagen can be used to detect and quantify their expression levels in cell lysates.

-

-

mRNA Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the gene expression levels of collagen (e.g., COL1A1, COL3A1).

Pharmacokinetics

Specific pharmacokinetic data for this compound is limited. However, studies on its parent compound, apigenin, and the related metabolite, apigenin-7-O-glucuronide (A7G), provide valuable insights. Apigenin generally exhibits low oral bioavailability due to poor solubility and extensive first-pass metabolism in the intestine.[13] Interestingly, the systemic exposure to apigenin is significantly higher after oral administration of A7G, suggesting that the glucuronide form can act as a natural prodrug, improving the bioavailability of apigenin.[13] It is reasonable to hypothesize that this compound may share a similar pharmacokinetic profile, potentially serving as a more bioavailable precursor to apigenin.

Conclusion

This compound is a promising natural compound with demonstrated potential in modulating key biological processes, including inflammation and collagen synthesis. Its mode of action appears to involve the regulation of critical signaling pathways such as MAPK/AP-1 and potentially the β1-integrin/Smad pathway. While further research is required to fully elucidate its specific quantitative bioactivities, pharmacokinetic profile, and to develop optimized synthesis protocols, the existing data strongly supports its continued investigation as a lead compound for the development of novel therapeutics for inflammatory disorders and conditions requiring tissue regeneration. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing flavonoid.

References

- 1. This compound | 53538-13-9 | DCA53813 [biosynth.com]

- 2. This compound | C22H20O11 | CID 5387369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | CAS:53538-13-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. iosrphr.org [iosrphr.org]

- 10. researchgate.net [researchgate.net]

- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 12. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Apigenin 7-O-methylglucuronide: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a methylated derivative of apigenin-7-O-glucuronide, a common flavonoid glycoside. As a member of the flavone subclass of flavonoids, it is of significant interest to the scientific community due to its potential therapeutic properties. Research suggests that apigenin and its glycosides possess anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation, and an exploration of its role in cellular signaling pathways.

Natural Sources of this compound

This compound and its close derivatives have been identified in several plant species. While quantitative data remains limited in the scientific literature, the following plants are recognized as natural sources.

| Plant Species | Part of Plant | Compound Identified | Quantitative Data (Yield/Concentration) |

| Manilkara zapota (Sapodilla) | Leaves | Apigenin-7-O-β-D-glucuronide methyl ester | Not explicitly reported in the literature.[1][2][3] |

| Origanum vulgare (Oregano) | Aerial parts | This compound | Not explicitly reported in the literature.[4][5][6] |

| Dodecadenia grandiflora | - | This compound | Not explicitly reported in the literature.[4] |

| Erigeron annuus (Daisy Fleabane) | - | This compound | Not explicitly reported in the literature.[4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods reported for the isolation of apigenin glycosides from plant material.[1][2][7][8][9]

1. Plant Material Preparation:

-

Collection and Drying: Collect fresh plant material (e.g., leaves of Manilkara zapota). Air-dry the material in the shade at room temperature to a constant weight.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

-

Solvent Extraction: Macerate the powdered plant material with a suitable solvent. A common approach is sequential extraction with solvents of increasing polarity, for example, starting with hexane or chloroform to remove non-polar compounds, followed by ethyl acetate and then methanol or ethanol to extract flavonoids. For apigenin glycosides, direct extraction with 80% methanol is also effective.[7]

-

Filtration and Concentration: After a suitable extraction period (e.g., 24-48 hours with occasional shaking), filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Fractionation (Optional):

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned sequentially with solvents such as ethyl acetate and n-butanol. Flavonoid glycosides, being more polar, tend to concentrate in the n-butanol fraction.

4. Chromatographic Purification:

-

Column Chromatography: This is a crucial step for the separation of individual compounds.

-

Stationary Phase: Silica gel is commonly used for initial purification. For further separation of flavonoid glycosides, Sephadex LH-20 is highly effective.[7]

-

Mobile Phase: A gradient elution system is typically employed. For silica gel, a mixture of chloroform and methanol or ethyl acetate and methanol in increasing polarity is used. For Sephadex LH-20, methanol is a common mobile phase.[7]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel or cellulose plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 8:2 v/v) is a suitable solvent system for apigenin glycosides.[7]

-

Visualization: Visualize the separated spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent, such as a solution of natural products-polyethylene glycol (NP/PEG) reagent or sulfuric acid in methanol followed by heating.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is a common mobile phase.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of apigenin glycosides (around 330-350 nm).

-

5. Structure Elucidation:

-

The purified compound is identified and its structure confirmed using spectroscopic techniques such as:

-

UV-Vis Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC)

-

Signaling Pathway Involvement

Apigenin and its glucuronide derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the well-documented mechanisms is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[10][11][12][13][14]

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor activator protein-1 (AP-1). This, in turn, upregulates the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

Apigenin 7-O-glucuronide has been demonstrated to inhibit the phosphorylation of key MAPK proteins, namely p38 and extracellular signal-regulated kinase (ERK), thereby preventing the activation of AP-1.[14] This disruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines.

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. Manilkara zapota “chicozapote” as a fruit source of health-beneficial bioactive compounds and its effects on chronic degenerative and infectious diseases, a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C22H20O11 | CID 5387369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dadun.unav.edu [dadun.unav.edu]

- 6. UHPLC-DAD Characterization of Origanum vulgare L. from Atacama Desert Andean Region and Antioxidant, Antibacterial and Enzyme Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmp.ir [jmp.ir]

- 8. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Flavonoid Apigenin Inhibits Lipopolysaccharide-Induced Inflammatory Response through Multiple Mechanisms in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of Apigenin 7-O-methylglucuronide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Apigenin 7-O-methylglucuronide in plants. Apigenin, a widely distributed flavone, and its derivatives are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities. This document details the enzymatic steps leading to the formation of this compound, from the general phenylpropanoid pathway to the specific glucuronidation and subsequent methylation reactions. While the initial steps of apigenin biosynthesis are well-characterized, the final methylation of the glucuronide moiety is a less-explored area. This guide synthesizes the current understanding, presents available quantitative data, provides detailed experimental protocols for key enzymatic assays, and utilizes visualizations to illustrate the metabolic pathway and experimental workflows.

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring plant flavonoid that has garnered considerable attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In plants, apigenin often exists as glycosylated or methylated derivatives, which can alter its solubility, stability, and bioavailability. One such derivative is this compound. The biosynthesis of this compound involves a series of enzymatic reactions that start from the general phenylpropanoid pathway and proceed through flavonoid-specific branches. This guide elucidates the key enzymes and biochemical transformations involved in this pathway, providing a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Biosynthesis of the Apigenin Aglycone: This stage follows the well-established general phenylpropanoid and flavonoid biosynthesis pathways.

-

Glucuronidation of Apigenin: A UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the 7-hydroxyl group of apigenin.

-

Methylation of Apigenin 7-O-glucuronide: A putative O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the glucuronic acid moiety.

Biosynthesis of the Apigenin Aglycone

The formation of apigenin begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, summarized in the pathway diagram below, leads to the formation of the flavanone naringenin, a key intermediate. Naringenin is then converted to apigenin by the action of flavone synthase (FNS). Two types of FNS have been identified in plants: FNS I, a soluble dioxygenase, and FNS II, a cytochrome P450 monooxygenase.

Apigenin 7-O-methylglucuronide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Apigenin 7-O-methylglucuronide, a flavonoid glycoside of interest to researchers in drug development and the natural products industry. This document details the compound's chemical properties, potential synthesis and isolation protocols, and its suggested role in signaling pathways related to collagen production.

Chemical and Physical Data

This compound is a derivative of apigenin, a widely studied flavone. The addition of a methylglucuronide moiety at the 7-position modifies its physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 53538-13-9 | [1][2] |

| Molecular Formula | C22H20O11 | [2] |

| Molecular Weight | 460.39 g/mol | [2] |

| IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate | N/A |

| Synonyms | Apigenin-7-O-beta-D-glucuronide methyl ester, NSC 622810 | N/A |

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route involves the initial glucuronidation of apigenin at the 7-hydroxyl group, followed by methylation of the glucuronic acid moiety.

Caption: Proposed chemical synthesis workflow for this compound.

1. Protection of Apigenin: To achieve regioselective glucuronidation at the 7-position, the more reactive hydroxyl groups at the 4' and 5-positions of apigenin would likely require protection. This can be achieved using standard protecting groups for phenols.

2. Glucuronidation (e.g., Koenigs-Knorr Reaction): The protected apigenin can then be reacted with a protected glucuronic acid donor, such as a methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide, under Koenigs-Knorr conditions. This reaction typically employs a silver or mercury salt as a promoter[3].

3. Methylation: Following the formation of the glucuronide linkage, the methyl ester can be introduced if not already present in the donor molecule. If a glucuronic acid with a free carboxyl group was used, esterification could be performed at this stage.

4. Deprotection: Finally, the protecting groups on the apigenin backbone are removed to yield this compound.

Isolation from Natural Sources

This compound has been isolated from various plant sources. A general protocol for its isolation and purification would involve the following steps:

Caption: General workflow for the isolation of this compound.

1. Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol. 2. Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. 3. Chromatographic Purification: The targeted fraction is further purified using column chromatography techniques, such as silica gel or Sephadex column chromatography. 4. High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to isolate the compound to a high degree of purity. 5. Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Research suggests that this compound may play a role in stimulating the synthesis of type I collagen.[1] This effect is proposed to be mediated through the β1-integrin signaling pathway .[1]

Proposed β1-Integrin Signaling Pathway

The binding of an extracellular ligand, potentially influenced by this compound, to β1-integrin can trigger a cascade of intracellular events leading to the upregulation of collagen gene expression.

Caption: Proposed β1-integrin signaling cascade influenced by this compound.

This proposed pathway suggests that this compound may modulate the interaction between the extracellular matrix and β1-integrins. This interaction is known to activate Focal Adhesion Kinase (FAK), which in turn can initiate a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR). The activation of this pathway can lead to the stimulation of transcription factors, such as Activator Protein-1 (AP-1), which are known to upregulate the expression of collagen genes.[4][5] It is important to note that while apigenin itself has been shown to affect FAK and Akt phosphorylation, further research is needed to elucidate the precise molecular interactions of this compound within this pathway.[6][7]

References

- 1. Stimulation of collagen biosynthesis by flavonoid glycosides in skin fibroblasts of osteogenesis imperfecta type I and the potential mechanism of their action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apigenin inhibits growth and migration of fibroblasts by suppressing FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characteristics of Apigenin 7-O-methylglucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid with significant therapeutic potential. This document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing key data for its identification and characterization. Furthermore, this guide outlines the experimental protocols for acquiring this spectral data and explores a relevant biological signaling pathway, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Apigenin, a widely distributed plant flavone, and its derivatives are of great interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a specific glycoside of apigenin that has been isolated from various plant sources, including Manilkara zapota[1][2]. The attachment of a methylglucuronide moiety at the 7-position of the apigenin core significantly influences its solubility, bioavailability, and metabolic fate, making the detailed understanding of its structure crucial for the development of novel therapeutics. This guide focuses on the key analytical techniques, NMR and MS, used to characterize this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion and Fragmentation

The mass spectrum of this compound typically shows a prominent molecular ion peak corresponding to its molecular formula, C22H20O11. In positive ion mode, the [M+H]+ ion is observed, while in negative ion mode, the [M-H]- ion is detected. The fragmentation pattern provides valuable information about the structure, often showing the loss of the methylglucuronide moiety.

Table 1: Mass Spectrometry Data for this compound

| Ion Mode | Observed m/z | Interpretation |

| Positive ESI | 463.1 | [M+H]+ |

| Negative ESI | 461.1 | [M-H]- |

| Negative ESI-MS/MS | 269.0 | [M-H - 192.1 (methylglucuronic acid)]- |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed, commonly with water containing 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

-

Injection Volume: 5-10 µL of the sample solution.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

-

MS Scan Range: Typically m/z 100-1000.

-

MS/MS Analysis: For fragmentation studies, a precursor ion is selected and subjected to collision-induced dissociation (CID) with a specific collision energy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Data

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the apigenin skeleton and the protons of the methylglucuronide moiety. The ¹³C NMR spectrum complements this by providing the chemical shifts for all carbon atoms in the molecule.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound

| Position | δH (ppm), J (Hz) | δC (ppm) |

| Apigenin Moiety | ||

| 2 | - | 164.2 |

| 3 | 6.90 (s) | 102.9 |

| 4 | - | 182.1 |

| 5 | - | 161.5 |

| 6 | 6.45 (d, 2.0) | 99.8 |

| 7 | - | 162.9 |

| 8 | 6.85 (d, 2.0) | 95.0 |

| 9 | - | 157.2 |

| 10 | - | 105.7 |

| 1' | - | 121.2 |

| 2', 6' | 7.93 (d, 8.8) | 128.8 |

| 3', 5' | 6.94 (d, 8.8) | 116.1 |

| 4' | - | 161.3 |

| Methylglucuronide Moiety | ||

| 1'' | 5.18 (d, 7.5) | 100.2 |

| 2'' | 3.45 (m) | 73.1 |

| 3'' | 3.48 (m) | 75.5 |

| 4'' | 3.55 (m) | 71.7 |

| 5'' | 3.95 (d, 9.7) | 76.1 |

| 6'' (C=O) | - | 169.1 |

| OCH₃ | 3.65 (s) | 52.3 |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). The coupling constants (J) are in Hertz (Hz). Data is compiled and adapted from Kamalakararao et al., 2017.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

2D NMR: For complete and unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Signaling Pathway Involvement

Apigenin and its glycosides are known to modulate various cellular signaling pathways. While the specific signaling pathways of this compound are still under investigation, the closely related compound, Apigenin 7-O-glucuronide, has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by targeting the MAPK and NF-κB signaling pathways. Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Conclusion

The comprehensive spectral analysis of this compound using MS and NMR provides a solid foundation for its structural confirmation and is essential for its further investigation as a potential therapeutic agent. The detailed data and protocols presented in this guide are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery in their efforts to explore the full potential of this promising flavonoid. The elucidation of its role in modulating key signaling pathways, such as the MAPK and NF-κB pathways, opens up new avenues for the development of novel anti-inflammatory drugs.

References

A Technical Guide to the Biological Activity Screening of Apigenin 7-O-methylglucuronide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin and its glycosidic derivatives are flavonoids widely distributed in the plant kingdom, recognized for their diverse pharmacological properties. This technical guide focuses on Apigenin 7-O-methylglucuronide and its closely related ester, Apigenin-7-O-β-D-glucuronide methyl ester, which have emerged as compounds of significant interest due to their potent anti-inflammatory, antioxidant, and cytotoxic activities. This document provides a comprehensive overview of the biological screening of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows to facilitate further research and development.

Core Biological Activities

Screening studies have identified three primary areas of biological activity for Apigenin-7-O-methylglucuronide and its derivatives: anti-inflammatory, antioxidant, and cytotoxic effects.

Anti-Inflammatory Activity

The most extensively documented activity is its ability to modulate inflammatory responses. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that Apigenin-7-O-β-D-glucuronide and its methyl ester dose-dependently suppress the production of key pro-inflammatory mediators.[1][2][3] This includes nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][3][4] The mechanism involves the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][5] Furthermore, the compound has shown efficacy in an in vivo model, protecting mice from lethal endotoxin shock induced by LPS.[1][5]

Antioxidant Activity

The compound exhibits significant free radical scavenging properties. Standard in vitro antioxidant assays have confirmed its capacity to neutralize 1, 1-diphenyl-2-picrylhydrazyl (DPPH) and nitric oxide (NO) free radicals in a dose-dependent manner, highlighting its potential to combat oxidative stress.[6]

Cytotoxic Activity

Apigenin-7-O-β-D-glucuronide methyl ester has demonstrated promising anticancer potential. It exerts a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), indicating its potential as a candidate for cancer therapeutic development.[7] The mechanism is linked to the inhibition of COX-2 gene expression in these cancer cells.[4] A closely related compound, Apigenin-7-glucuronide, has also been shown to inhibit the activity of various matrix metalloproteinases (MMPs), which are crucial enzymes in cancer invasion and metastasis.[8]

Quantitative Data Presentation

The following tables summarize the quantitative results from various biological activity screens.

Table 1: Cytotoxic Activity of Apigenin-7-O-β-D-glucuronide methyl ester

| Cell Line | Assay | IC50 Value | Reference |

|---|

| MCF-7 (Breast Cancer) | Cell Viability | 40.17 µg/mL |[7] |

Table 2: Antioxidant Activity of Apigenin-7-O-β-D-glucuronide methyl ester

| Assay | IC50 Value | Standard (IC50) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 36.38 µg/mL | Ascorbic Acid (4.49 µg/mL) | [6] |

| Nitric Oxide Radical Scavenging | 29.74 µg/mL | 3,5-di-tert-butyl-4-hydroxytoluene (3.93 µg/mL) |[6] |

Table 3: Matrix Metalloproteinase (MMP) Inhibition by Apigenin-7-glucuronide

| Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| MMP-3 | 12.87 | [8] |

| MMP-8 | 22.39 | [8] |

| MMP-9 | 17.52 | [8] |

| MMP-13 | 0.27 |[8] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Apigenin-7-O-β-D-glucuronide are mediated through the inhibition of key intracellular signaling cascades.

MAPK and AP-1 Signaling Pathway

In bacterial lipopolysaccharide (LPS)-stimulated macrophages, the inflammatory response is largely driven by the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK and Extracellular signal-Regulated Kinase (ERK).[1] This activation leads to the downstream phosphorylation and nuclear translocation of transcription factors like c-Jun, a component of Activator Protein-1 (AP-1).[1][5] AP-1 then binds to promoter regions of target genes, inducing the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α).[1]

Apigenin-7-O-β-D-glucuronide has been shown to inhibit the phosphorylation of both p38 MAPK and ERK.[1][5] This blockade prevents the activation and nuclear translocation of c-Jun, thereby suppressing AP-1-mediated gene expression and reducing the production of inflammatory mediators.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of biological activities.

General Experimental Workflow

A systematic approach is essential for screening novel compounds. The workflow begins with in vitro screening for primary biological activities, followed by mechanistic studies to elucidate the mode of action, and can culminate in in vivo validation for promising candidates.

Protocol: In Vitro Anti-Inflammatory Assay

This protocol details the measurement of NO, PGE2, and TNF-α in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Mix with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

PGE2 and TNF-α Measurement:

-

Cell Viability: Assess cell viability using an MTT or similar assay to ensure the observed inhibitory effects are not due to cytotoxicity.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining antioxidant capacity.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions (e.g., 25, 50, 100 µg/mL).[6]

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Include a positive control (e.g., Ascorbic Acid) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting inhibition percentage against concentration.[6]

Conclusion and Future Directions

This compound and its related ester have demonstrated a robust profile of biological activities, particularly in the realm of anti-inflammation. The well-defined mechanism involving the inhibition of the MAPK/AP-1 signaling axis provides a strong foundation for its development as a therapeutic agent.[1] Its antioxidant and cytotoxic properties further broaden its potential applications in diseases underpinned by oxidative stress and cellular proliferation.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in vivo.

-

In Vivo Efficacy: Expanding in vivo testing to chronic inflammatory models (e.g., arthritis) and xenograft cancer models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

Safety and Toxicology: Comprehensive assessment of the compound's safety profile to ensure its suitability for clinical development.

This guide provides the foundational knowledge and methodologies for researchers to effectively screen and characterize the biological activities of this compound, paving the way for its potential translation into novel therapeutic applications.

References

- 1. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

In vitro effects of Apigenin 7-O-methylglucuronide on cell lines

An In-Depth Technical Guide to the In Vitro Effects of Apigenin 7-O-methylglucuronide and Its Derivatives on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin, a widely studied dietary flavonoid, exhibits promising anti-cancer and anti-inflammatory properties. However, its low bioavailability has driven research toward its metabolites and derivatives, such as Apigenin 7-O-glucuronide and its methyl ester, to better understand their biological activities. This technical guide provides a comprehensive overview of the current in vitro research on this compound and related glucuronidated forms. It details their effects on cell viability, inflammation, and key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual workflows to support further investigation and drug development efforts.

Antiproliferative and Cytotoxic Effects

The cytotoxic potential of apigenin derivatives has been primarily evaluated against cancer cell lines. Studies on apigenin-7-O-β-D-glucuronide methyl ester, a closely related compound, have demonstrated dose-dependent inhibition of breast cancer cell proliferation.

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 value for apigenin-7-O-β-D-glucuronide methyl ester was determined in the MCF-7 human breast cancer cell line.

Table 1: IC50 Value of Apigenin-7-O-β-D-glucuronide Methyl Ester

| Cell Line | Compound | IC50 Value | Exposure Time | Assay | Reference |

|---|

| MCF-7 (Breast Cancer) | Apigenin-7-O-β-D-glucuronide methyl ester | 40.17 µg/ml | Not Specified | MTT Assay |[1] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Materials:

-

96-well flat-bottom sterile plates

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/ml in sterile PBS)[2]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations (e.g., 1, 5, 10, 50, 100 µg/ml).[3] Include untreated cells as a negative control and a medium-only blank control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/ml MTT solution to each well (final concentration of 0.5 mg/ml).

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[2]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) × 100

Visualization: MTT Assay Workflow

Anti-inflammatory Effects

Apigenin-7-O-glucuronide and its methyl ester have demonstrated significant anti-inflammatory activity in vitro, primarily studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These compounds effectively inhibit the production of key pro-inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

Studies show a dose-dependent reduction in nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) upon treatment with apigenin glucuronide derivatives.

Table 2: Anti-inflammatory Activity of Apigenin-7-O-glucuronide Derivatives in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Mediator | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| Apigenin-7-O-glucuronide | Total Nitrite (NO) | 1 µg/mL | 30.7% | [4] |

| 10 µg/mL | 97.1% | [4] | ||

| TNF-α | 5 µg/mL | 26.2% | [4] | |

| 10 µg/mL | 83.8% | [4] | ||

| Apigenin-7-O-β-D-glucuronide | NO | Not specified | Dose-dependent | [5][6] |

| PGE2 | Not specified | Dose-dependent | [5][6] | |

| TNF-α | Not specified | Dose-dependent | [5][6] | |

| Apigenin-7-O-β-D-glucuronide methyl ester | TNF-α | 50 µg/ml | Significant (p<0.05) | [7] |

| 100 µg/ml | Significant (p<0.001) | [7] | ||

| IL-1β | 50 µg/ml | Significant (p<0.05) | [7][8] |

| | | 100 µg/ml | Significant (p<0.001) |[7][8] |

Experimental Protocol: Measurement of Nitric Oxide (Griess Assay)

The Griess assay is a common method for quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard curve solutions

-

96-well plate

Procedure:

-

Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/ml) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant for analysis.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Component B to each well and incubate for another 10 minutes at room temperature, protected from light. The presence of nitrite will result in a magenta-colored azo compound.

-

Quantification: Measure the absorbance at 540-550 nm. Determine the nitrite concentration in the samples by comparing the readings to a NaNO₂ standard curve.

Modulation of Intracellular Signaling Pathways

Apigenin 7-O-glucuronide exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. In LPS-stimulated macrophages, it has been shown to inhibit the MAPK and AP-1 pathways. The methyl ester derivative has also been found to downregulate the expression of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2) in breast cancer cells.[5][9][10]

Key Signaling Targets

-

MAPK Pathway: Apigenin-7-O-glucuronide inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[5][6]

-

AP-1 Transcription Factor: By inhibiting MAPK, the compound prevents the nuclear translocation of c-Jun, a component of the Activator protein-1 (AP-1) transcription factor, thereby reducing AP-1-mediated gene expression.[5][6]

-

COX-2 Expression: Apigenin-7-O-β-D-glucuronide methyl ester decreases COX-2 mRNA gene expression in MCF-7 cells in a dose-dependent manner, with a fold decrease of -10.31 at a concentration of 100 µg/ml.[10]

Experimental Protocol: Western Blot for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is essential for analyzing changes in protein expression or post-translational modifications, such as phosphorylation, which is critical for signal transduction.[11]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[12] Collect the lysate and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-phospho-p38) overnight at 4°C on a shaker.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels to determine the specific effect on activation.

Visualization: LPS-Induced Inflammatory Signaling Pathway

Effects on Apoptosis and Cell Cycle

While extensive data exists for the parent compound apigenin, research specifically detailing the effects of this compound on apoptosis and cell cycle is still emerging. However, studies on the closely related compound apigenin-7-O-glucoside (AP7Glu) provide valuable insights, demonstrating its ability to induce cell death in colon cancer cells.

Quantitative Data: Induction of Cell Death

Treatment of HCT116 colon cancer cells with AP7Glu at its IC50 concentration for 48 hours resulted in the induction of both apoptosis and necrosis.

Table 3: Cell Death Profile of HCT116 Cells Treated with Apigenin-7-O-glucoside (AP7Glu)

| Treatment (48h) | Early Apoptosis | Late Apoptosis | Necrosis | Assay Method | Reference |

|---|

| AP7Glu (IC50) | ~1% | ~2.5% | ~17.5% | Annexin V/PI Staining |[13] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cellular DNA content, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Ice-cold PBS

-

Ice-cold 70% Ethanol

-

PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)[14][15]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 × 10⁶ cells by trypsinization (for adherent cells) or centrifugation. Wash the cells once with ice-cold PBS.[14]

-

Fixation: Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at 4°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[14] The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.[14]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell.

-

Data Interpretation: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Visualization: Flow Cytometry Workflow for Cell Cycle

Conclusion

The available in vitro evidence demonstrates that Apigenin 7-O-glucuronide and its methyl ester are biologically active compounds with notable anti-inflammatory and antiproliferative properties. They effectively suppress pro-inflammatory pathways in macrophages by targeting MAPK/AP-1 signaling and inhibit the growth of breast cancer cells. While direct evidence for their effects on apoptosis and cell cycle is still limited, data from closely related glucosides suggest a potential role in inducing cancer cell death.

For drug development professionals and researchers, these findings highlight this compound as a compound of interest. Future research should focus on expanding the range of cell lines tested, directly elucidating its impact on apoptosis and cell cycle progression, and exploring its potential synergistic effects with existing chemotherapeutic agents. The detailed protocols and workflows provided in this guide serve as a foundational resource for designing and executing these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-depth Technical Guide on the Mechanism of Action of Apigenin 7-O-methylglucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. As a glycoside derivative of apigenin, it exhibits a range of pharmacological activities that have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound and its closely related glucuronide form, focusing on its anti-inflammatory, anti-cancer, and collagen-modulating properties. The information presented herein is intended to support research and development efforts in leveraging this compound for potential therapeutic applications.

Core Mechanisms of Action

Current research indicates that this compound and its analogs exert their biological effects through multiple pathways. The primary areas of investigation include inflammation modulation, cancer cell cytotoxicity, and regulation of collagen biosynthesis.

Anti-Inflammatory Activity

Studies on apigenin-7-O-β-D-glucuronide (AG), a closely related analog, have elucidated a significant anti-inflammatory mechanism. AG has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is achieved through the inhibition of key inflammatory mediators and signaling cascades.[1][2]

Mechanism: The anti-inflammatory action is primarily mediated through the inactivation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] AG treatment leads to:

-

Reduced Production of Pro-inflammatory Mediators: A dose-dependent suppression of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1][3]

-

Downregulation of Inflammatory Enzymes: Suppression of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

-

Inhibition of AP-1 Activity: A decrease in the translocation of the c-Jun subunit into the nucleus and subsequent reduction in AP-1-mediated luciferase activity.[1][2]

-

Inactivation of MAPK Pathway: Inhibition of both p38 MAPK and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2]

In vivo studies corroborate these findings, demonstrating that AG can protect mice from LPS-induced endotoxin shock by inhibiting the production of proinflammatory cytokines.[1]

| Compound | Target Cell Line | Stimulant | Mediator Inhibited | Efficacy | Reference |

| Apigenin-7-O-β-D-glucuronide | RAW 264.7 Macrophages | LPS | NO, PGE2, TNF-α | Dose-dependent inhibition | [1] |

| Apigenin-7-O-glucuronide | RAW 264.7 Macrophages | LPS | TNF-α, Total Nitrite | Inhibition of release | [4] |

| Apigenin-7-O-β-D-glucuronide methyl ester | RAW 264.7 Macrophages | LPS | IL-1β | Dose-dependent inhibition (at 50 & 100 µg/ml) | [5] |

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[6][7]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[6]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1-4 hours.[7][8]

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response, and cells are incubated for an additional 18-24 hours.[6][9]

-

Measurement of Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and absorbance is read at 540 nm.[7][8]

-

Measurement of Cytokines (TNF-α, PGE2, IL-1β): Levels of secreted cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][10]

-

Cell Viability: A parallel MTT assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.[7]

Anti-Cancer Activity

Apigenin 7-O-β-D-glucuronide methyl ester has demonstrated cytotoxic effects against human cancer cell lines, particularly breast cancer.[11][12]

Mechanism: The primary mechanism observed is the induction of cytotoxicity in a dose-dependent manner. Studies on the MCF-7 human breast cancer cell line have shown that the compound reduces cell viability significantly at higher concentrations.[11] While the precise signaling pathway for the methylglucuronide derivative is still under investigation, related apigenin compounds are known to induce apoptosis and cell cycle arrest by modulating pathways such as PI3K/Akt/mTOR and inhibiting oncogenic proteins.[13]

| Compound | Concentration (µg/mL) | Cell Viability (%) | IC₅₀ (µg/mL) | Reference |

| Apigenin-7-O-β-D-glucuronide methyl ester | 1 | ~95% | 40.17 | [11] |

| " | 5 | ~90% | " | [11] |

| " | 10 | ~85% | " | [11] |

| " | 50 | ~60% | " | [11] |

| " | 100 | ~30% (70.37% reduction) | " | [11] |

-

Cell Seeding: Human breast cancer MCF-7 cells are seeded in a 96-well microplate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with this compound at various concentrations (e.g., 1, 5, 10, 50, and 100 µg/mL) for a specified period, typically 24 to 72 hours.[11][14] A vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen) are included.[11]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[14][15]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.[14][15]

-

Absorbance Measurement: The plate is gently agitated to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 540-570 nm.[14]

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[16]

Modulation of Collagen Biosynthesis

In the context of osteogenesis imperfecta (OI) type I, a genetic disorder characterized by reduced type I collagen, this compound has shown potential therapeutic value.

Mechanism: At a concentration of 30 µM, this compound was found to normalize the synthesis of type I collagen in fibroblasts from patients with OI without affecting overall protein synthesis or cell proliferation.[17] The proposed mechanism for this action is through β1-integrin-mediated signaling .[17] This is distinct from the related Apigenin 7-O-glucuronide, which appears to act via an increase in IGF-I receptor expression.[17] Furthermore, the compound was observed to slightly increase the secretion of collagen and promote more rapid processing of procollagen into mature collagen.[17]

-

Cell Culture: Primary human skin fibroblasts, particularly from patients with osteogenesis imperfecta type I, are cultured under optimized conditions for procollagen synthesis.[18]

-

Treatment: Cells are treated with the test compound (e.g., 30 µM this compound) in a medium containing a radiolabeled precursor, such as [³H]proline.[18]

-

Incubation: The cultures are incubated for a defined period (e.g., 24 hours) to allow for the incorporation of the radiolabel into newly synthesized proteins, including procollagen.[18]

-

Sample Collection: Both the culture medium (containing secreted proteins) and the cell layer are collected separately.

-

Collagen Isolation:

-

For Secreted Collagen: Procollagens in the medium can be isolated using techniques like DEAE-cellulose chromatography or gel filtration.[18]

-

Analysis: To quantify collagen specifically, samples are often subjected to limited pepsin proteolysis to remove non-helical propeptides, leaving the triple-helical collagen molecule.[18]

-

-

Quantification: The amount of radiolabeled collagen is determined by methods such as:

-

Normalization: Collagen synthesis is typically normalized to total protein synthesis or DNA content to account for any differences in cell number or overall metabolic activity.[17]

Conclusion and Future Directions

This compound and its related glucuronide form are bioactive flavonoids with well-defined mechanisms of action in inflammation, cancer, and collagen synthesis. Their ability to target key signaling pathways like MAPK/AP-1 and potentially β1-integrin highlights their therapeutic potential.

For drug development professionals, these findings provide a strong rationale for further investigation. Future research should focus on:

-

Elucidating the precise downstream targets of the β1-integrin signaling pathway in collagen modulation.

-

Conducting comprehensive in vivo studies to validate the anti-cancer efficacy and to establish pharmacokinetic and safety profiles.

-

Exploring synergistic effects when combined with standard chemotherapeutic or anti-inflammatory agents.

-

Developing advanced drug delivery systems to overcome potential bioavailability challenges common to flavonoids.

The continued exploration of this compound holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

- 1. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | CAS:53538-13-9 | Manufacturer ChemFaces [chemfaces.com]

- 18. Collagen biosynthesis by human skin fibroblasts. II. Isolation and further characterization of type I and type III procollagens synthesized in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.biologists.com [journals.biologists.com]

- 20. researchgate.net [researchgate.net]

Apigenin 7-O-methylglucuronide: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin 7-O-methylglucuronide, a methylated derivative of the naturally occurring flavonoid apigenin, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a particular focus on its anti-inflammatory and cytotoxic properties. Detailed experimental protocols for its isolation and key biological assays are provided, alongside a structured summary of quantitative data. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through a detailed signaling pathway diagram, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in various plants, have long been recognized for their broad spectrum of pharmacological activities. Apigenin, a prominent member of the flavone subclass, is abundant in many fruits, vegetables, and herbs. While apigenin itself has been extensively studied, its glycosidic and methylated derivatives often exhibit modified physicochemical and biological properties, such as altered solubility and bioavailability, which can enhance their therapeutic potential. This compound is one such derivative that has demonstrated significant biological effects, particularly in the realms of inflammation and oncology. This guide aims to consolidate the current knowledge on this specific compound, providing a technical foundation for further research and development.

Discovery and History

While a definitive first discovery paper for this compound remains to be pinpointed in the literature, a significant milestone in its research trajectory was its isolation from the leaves of Manilkara zapota, commonly known as the sapodilla tree, as reported in a 2017 study.[1] This research utilized activity-guided fractionation to isolate the compound, identifying it as Apigenin 7-O-β-D-glucuronide methyl ester. The compound has also been reported in other plant species, including Origanum vulgare (oregano), Dodecadenia grandiflora, and Erigeron annuus (annual fleabane).[2] Another closely related compound, Apigenin 7-O-β-D-glucuronide, has been isolated from the fruit husks of Juglans sigillata.[3] The identification and characterization of these compounds have paved the way for the investigation of their biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C22H20O11 | |

| Molecular Weight | 460.4 g/mol | |

| IUPAC Name | methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | |

| CAS Number | 53538-13-9 |

Biological Activity and Quantitative Data

This compound and its close derivatives have demonstrated a range of biological activities. The following tables summarize the key quantitative data from various in vitro studies.

Anti-inflammatory Activity

| Target | Assay | Test Compound | Concentration/IC50 | Source |

| sPLA2 | Enzyme Inhibition Assay | Apigenin 7-O-β-D-glucuronide methyl ester | 68.6 µg/ml (IC50) | [4] |

| COX-2 | Enzyme Inhibition Assay | Apigenin 7-O-β-D-glucuronide methyl ester | 42.55 µg/ml (IC50) | |

| 5-LOX | Enzyme Inhibition Assay | Apigenin 7-O-β-D-glucuronide methyl ester | 48.25 µg/ml (IC50) | |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Apigenin 7-O-β-D-glucuronide | Significant inhibition at 100 µM | [3] |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | Apigenin 7-O-β-D-glucuronide | Significant inhibition at 100 µM | [3] |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | Apigenin 7-O-β-D-glucuronide | Significant inhibition at 100 µM | [3] |

Cytotoxic Activity

| Cell Line | Assay | Test Compound | Concentration/IC50 | Source |

| MCF-7 (Breast Cancer) | MTT Assay | Apigenin 7-O-β-D-glucuronide methyl ester | 40.17 µg/ml (IC50) | [5] |